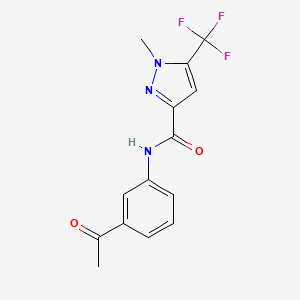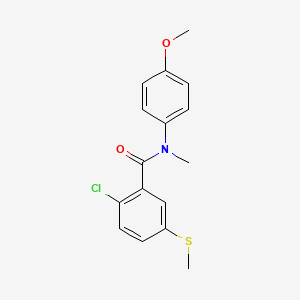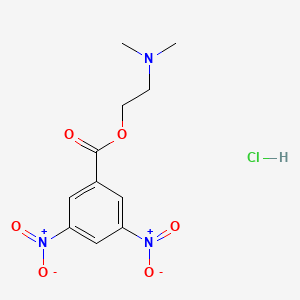
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, commonly known as ATPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
ATPC has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, ATPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, ATPC has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, ATPC has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
Mécanisme D'action
The mechanism of action of ATPC is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and proliferation. ATPC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. ATPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
ATPC has been shown to have various biochemical and physiological effects, including inhibiting cell growth and inducing apoptosis in cancer cells, modulating the immune response, and protecting neurons from oxidative stress and inflammation. ATPC has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ATPC is its potential as a therapeutic agent in various fields, including cancer research, neurology, and immunology. However, there are also limitations to using ATPC in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on ATPC, including exploring its potential as a therapeutic agent in various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods. Additionally, further research is needed to determine the optimal dosage and administration route for ATPC and to investigate any potential side effects or toxicity.
Méthodes De Synthèse
ATPC can be synthesized using a multi-step process that involves the reaction of 3-acetylphenylhydrazine with 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure ATPC.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-8(21)9-4-3-5-10(6-9)18-13(22)11-7-12(14(15,16)17)20(2)19-11/h3-7H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUJCDUWHPMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,4-dioxo-2-(2-phenylethyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazin-9-yl]-1,4-phenylene diacetate](/img/structure/B6025083.png)
![2-mercapto-1-(tetrahydro-2-furanylmethyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6025090.png)

![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)
![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)